molecular formula C35H39F2N7O4 B1678039 Pramiconazole CAS No. 219923-85-0

Pramiconazole

Cat. No.: B1678039
CAS No.: 219923-85-0
M. Wt: 659.7 g/mol
InChI Key: AEKNYBWUEYNWMJ-QWOOXDRHSA-N
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Description

Pramiconazole is a triazole antifungal compound that was developed by Barrier Therapeutics for the treatment of acute skin and mucosal fungal infections. It acts by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to increased cell permeability and ultimately cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pramiconazole involves multiple steps, starting with the preparation of the core triazole structure. The key steps include:

  • Formation of the triazole ring.
  • Introduction of the difluorophenyl group.
  • Attachment of the dioxolane ring.
  • Final coupling with the piperazine and phenyl groups.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Pramiconazole undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups.

    Substitution: Substitution reactions can occur at the phenyl or piperazine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized or reduced metabolites, as well as substituted derivatives of this compound .

Scientific Research Applications

Pramiconazole has been investigated for various scientific research applications, including:

    Chemistry: Used as a model compound for studying triazole chemistry and its interactions with other chemical entities.

    Biology: Studied for its effects on fungal cell membranes and its potential as an antifungal agent.

    Medicine: Investigated for the treatment of fungal infections such as seborrhea, onychomycosis, and other skin infections.

    Industry: Potential applications in the development of antifungal coatings and materials

Mechanism of Action

Pramiconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol. Ergosterol is a key component of fungal cell membranes, and its inhibition leads to increased cell permeability and cell death. The molecular targets include the fungal CYP51A1 enzyme, and the pathways involved are related to ergosterol biosynthesis .

Comparison with Similar Compounds

Pramiconazole’s unique properties make it a promising candidate for further development and research in the field of antifungal therapy.

Properties

CAS No.

219923-85-0

Molecular Formula

C35H39F2N7O4

Molecular Weight

659.7 g/mol

IUPAC Name

1-[4-[4-[4-[[(2S,4R)-4-(2,4-difluorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-3-propan-2-ylimidazolidin-2-one

InChI

InChI=1S/C35H39F2N7O4/c1-25(2)43-17-18-44(34(43)45)29-6-4-27(5-7-29)40-13-15-41(16-14-40)28-8-10-30(11-9-28)46-20-33-47-22-35(48-33,21-42-24-38-23-39-42)31-12-3-26(36)19-32(31)37/h3-12,19,23-25,33H,13-18,20-22H2,1-2H3/t33-,35+/m0/s1

InChI Key

AEKNYBWUEYNWMJ-QWOOXDRHSA-N

SMILES

CC(C)N1CCN(C1=O)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5OCC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

Isomeric SMILES

CC(C)N1CCN(C1=O)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5OC[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

Canonical SMILES

CC(C)N1CCN(C1=O)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5OCC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

Appearance

Solid powder

219923-85-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(4-(4-(4-((4-(2,4-difluorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-3-(1-methylethyl)-2-imidazolidinone
pramiconazole
R 126638
R-126638
R126638

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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